Koenidine
Description
Contextualization of Carbazole (B46965) Alkaloids as Natural Products
Carbazole alkaloids are a significant class of naturally occurring heterocyclic aromatic compounds. ijper.org Their chemical structure features a tricyclic system with a central pyrrole (B145914) ring fused to two benzene (B151609) rings. nih.gov These alkaloids are predominantly found in plants of the Rutaceae family, including genera such as Murraya, Clausena, Glycosmis, and Zanthoxylum. nih.govresearchgate.net One of the most well-known sources of carbazole alkaloids is Murraya koenigii, commonly known as the curry leaf tree. nih.govnih.govnih.gov
As natural products, carbazole alkaloids are recognized for their wide spectrum of pharmacological properties. nih.govnih.gov Research has demonstrated their potential as antioxidant, anti-inflammatory, antimicrobial, antidiabetic, and neuroprotective agents. nih.gov The carbazole scaffold is considered a "privileged scaffold" in drug development due to its presence in numerous pharmacologically active compounds. nih.gov The diverse biological activities of this class of compounds have made them a focal point in the search for new therapeutic agents from natural sources. nih.govnih.gov
Significance of Koenigicine as a Bioactive Research Compound
Koenigicine is a specific pyrano[3,2-a]carbazole alkaloid isolated from various parts of the Murraya koenigii plant, including the leaves. nih.govthieme-connect.comresearchgate.net Its chemical formula is C₂₀H₂₁NO₃. nih.govjebas.org The compound has emerged as a significant subject of scientific inquiry due to its potent and varied bioactive properties, which have been explored in numerous in vitro, in vivo, and in silico studies.
Research has highlighted Koenigicine's potential across several therapeutic areas. It has demonstrated notable anti-inflammatory effects by reducing the production of inflammatory mediators. ijper.org For instance, studies have shown its ability to decrease inflammatory cytokines like IL-6 and TNF-α in LPS-stimulated macrophages. ijper.org Furthermore, Koenigicine exhibits antioxidant properties, protecting tissues from oxidative stress by enhancing antioxidant mechanisms and reducing lipid peroxidation. ijper.org
In the realm of oncology research, Koenigicine has been investigated for its anticancer potential. Molecular docking studies suggest it can form stable complexes with key protein targets involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Matrix Metalloproteinases (MMPs). jebas.org These computational findings indicate its potential as a multi-target agent in cancer research. jebas.org
The compound has also been recognized for its potential antimicrobial, antihyperglycemic, and neuroprotective activities in various research models. nih.govencyclopedia.pub Its ability to inhibit certain enzymes further underscores its significance as a research compound. nih.gov The diverse biological profile of Koenigicine continues to make it a valuable molecule for investigation in the development of new phytomedicinal therapies.
Detailed Research Findings on Koenigicine
| Area of Research | Key Findings | Model System | Reference |
|---|---|---|---|
| Anti-Inflammatory Activity | Significantly reduced Type 2 inflammatory cytokines (IL-4, IL-5, IL-13). Inhibited infiltration of inflammatory cells into the lungs. Reduced levels of inflammatory cytokines IL-6 and TNF-α. | Ovalbumin-sensitized animal model and LPS-induced RAW264.7 macrophage cell model. | ijper.org |
| Antioxidant Activity | Enhanced antioxidant mechanisms, protecting pulmonary tissue from oxidative stress. Decreased lipid peroxidation. | Ovalbumin-sensitized animal model. | ijper.org |
| Anticancer Potential (In Silico) | Demonstrated high binding affinity to key oncogenic protein targets including MMP9, EGFR, and NUDT5, suggesting potential as a multi-target inhibitor for triple-negative breast cancer (TNBC). | Molecular docking studies. | jebas.orgjebas.org |
| Enzyme Inhibition (In Silico) | Predicted to inhibit CYP1A2, 2C9, and 2C19 enzymes. Also identified as a potential inhibitor of SARS-CoV-2 main protease (Mpro). | Computational (in silico) analysis. | nih.gov |
| Other Bioactivities | Recognized for antibacterial, antihyperglycemic, and anti-pancreatic lipase (B570770) activities. | Various in vitro and computational models. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8,9-dimethoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-11-8-14-13-9-16(22-4)17(23-5)10-15(13)21-18(14)12-6-7-20(2,3)24-19(11)12/h6-10,21H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZVYLWUISSZCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC(=C(C=C42)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298965 | |
| Record name | 8,9-dimethoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Koenigicine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030208 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24123-92-0 | |
| Record name | Koenidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24123-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 127151 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024123920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Koenigicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127151 | |
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| Record name | 8,9-dimethoxy-3,3,5-trimethyl-3,11-dihydropyrano[3,2-a]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24123-92-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | Koenigicine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030208 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224 - 225 °C | |
| Record name | Koenigicine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030208 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation Methodologies and Source Identification in Phytochemistry
Extraction and Fractionation Techniques from Murraya koenigii
The primary method for obtaining Koenigicine is through its extraction from the tissues of Murraya koenigii, a plant rich in carbazole (B46965) alkaloids. medcraveonline.comresearchtrend.net The process commences with the collection of plant material, most commonly the leaves, but also stems and bark, which are then dried and pulverized to increase the surface area for solvent penetration. nih.govphytojournal.com
A variety of organic solvents are used to prepare the initial crude extract, with the choice of solvent influencing the yield and composition of the extracted phytochemicals. medcraveonline.com Solvents such as ethanol, acetone (B3395972), ethyl acetate (B1210297), hexane (B92381), dichloromethane, and petroleum ether have been successfully employed. medcraveonline.comjocpr.comacs.orgnih.gov Techniques like hot continuous percolation using a Soxhlet apparatus or maceration at room temperature are common. phytojournal.comjocpr.com For instance, one method involves the initial defatting of dried leaf powder with petroleum ether, followed by extraction with ethanol. phytojournal.com Another approach uses acetone to extract fresh leaves. acs.org
Following the initial extraction, the crude extract, which is a complex mixture of compounds, undergoes fractionation to separate the components based on their chemical properties. A common technique is liquid-liquid extraction, often involving an acid-base treatment to isolate the alkaloids. The ethanolic extract, for example, can be digested with hydrochloric acid and filtered. The resulting acidic solution is then made alkaline and extracted with a non-polar solvent like benzene (B151609) to selectively recover the alkaloid fraction. phytojournal.com In other protocols, bioactivity-guided fractionation is used, where extracts are tested for a specific biological activity to direct the isolation process. For example, ethyl acetate extracts of M. koenigii leaves have been fractionated based on their pancreatic lipase (B570770) inhibitory activity to isolate Koenigicine among other alkaloids. nih.govglobinmed.com
| Plant Part | Solvent(s) Used | Extraction Method | Reference |
|---|---|---|---|
| Leaves (dried powder) | Petroleum Ether, Ethanol, Benzene | Soxhlet extraction, Acid-base treatment | phytojournal.com |
| Leaves (fresh) | Acetone | Not specified | acs.orgnih.gov |
| Leaves | Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) | Not specified | nih.govglobinmed.com |
| Bark | Hexane, Dichloromethane (CH2Cl2) | Maceration at room temperature | jocpr.com |
| Leaves (fresh) | Ethanol | Not specified | mdpi.com |
Chromatographic Separation Strategies for Koenigicine Isolation
Chromatography is an indispensable tool for the purification of Koenigicine from the fractionated extract. bioanalysis-zone.com This technique separates molecules based on their differential distribution between a stationary phase and a mobile phase. bioanalysis-zone.comnih.gov
Column chromatography is the most frequently cited method for the large-scale separation of carbazole alkaloids from M. koenigii extracts. phytojournal.comjocpr.com The stationary phase is typically a solid adsorbent such as silica (B1680970) gel or alumina (B75360). phytojournal.comjocpr.com The separation is achieved by eluting the column with a series of solvents or solvent mixtures (the mobile phase) of increasing polarity, a technique known as gradient elution. For example, a benzene extract can be loaded onto an alumina column and eluted successively with petroleum ether, benzene, and chloroform. phytojournal.com In another instance, a hexane extract was subjected to column chromatography over silica gel using a gradient solvent system of hexane, dichloromethane, and methanol. jocpr.com
Fractions collected from the column are often monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound. phytojournal.com Fractions with similar TLC profiles are pooled for further purification.
More advanced chromatographic techniques are also employed to achieve high purity. These include:
Vacuum Liquid Chromatography (VLC): A variation of column chromatography performed under vacuum, used for the initial fractionation of crude acetone extracts. acs.org
Medium-Pressure Liquid Chromatography (MPLC): Used for further purification of fractions obtained from VLC. acs.org
Preparative Thin-Layer Chromatography (Prep-TLC): A technique where the separated compound bands on a TLC plate are scraped off and the compound is eluted with a suitable solvent. This has been used to purify fractions to yield individual carbazole alkaloids. acs.org
High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification step or for the quantitative analysis of Koenigicine. mdpi.comresearchgate.net A reliable method using HPLC coupled to tandem mass spectrometry (HPLC-MS/MS) has been developed for the simultaneous quantification of Mahanimbine, Koenimbine (B1215199), and Koenigicine. researchgate.net
| Technique | Stationary Phase | Mobile Phase/Eluent System | Reference |
|---|---|---|---|
| Column Chromatography | Neutral Alumina | Petroleum ether, Benzene, Chloroform (gradient) | phytojournal.com |
| Column Chromatography | Silica Gel | Hexane, Dichloromethane, Methanol (gradient) | jocpr.com |
| Vacuum Liquid Chromatography (VLC) | Not specified | Hexane-Acetone (gradient, e.g., 10:1, 4:1) | acs.org |
| Preparative TLC | Not specified | Hexane-Acetone (e.g., 3:1, 5:1) | acs.org |
| HPLC | Not specified | Not specified | mdpi.com |
Characterization of Natural Product Sources
The source of Koenigicine, Murraya koenigii (L.) Spreng, is a crucial element of its phytochemical profile. nih.gov It belongs to the Rutaceae family, commonly known as the citrus family. nih.govglobinmed.com The plant is a small, aromatic tree or shrub native to tropical and subtropical regions of Asia, particularly India. researchtrend.netnih.gov It is widely known as the "curry leaf plant," as its leaves are a staple culinary herb. acs.orgphcogrev.com
Chemical Synthesis and Structural Modifications of Koenigicine and Analogues
Total Synthetic Pathways to the Koenigicine Core Structure
The total synthesis of koenigicine and its congeners has been approached through various strategies, often converging on the construction of the central carbazole (B46965) framework. One notable approach involves a sequence of palladium(0)- and palladium(II)-catalyzed coupling reactions to assemble the carbazole skeleton. researchgate.net A key intermediate in several syntheses is 2-hydroxy-6-methylcarbazole, which is considered a putative biogenetic precursor to a range of pyranocarbazole alkaloids. researchgate.net
A short and efficient total synthesis of murrayanine (B1213747) and mukonine, which share the carbazole core with koenigicine, has been developed. This method relies on a regioselective Buchwald-Hartwig coupling of methyl 4-bromo-3-methoxybenzoate with aniline, followed by a palladium(II) acetate (B1210297) mediated oxidative coupling and cyclization to form the carbazole ring. chemmethod.com Further functional group manipulations, such as the reduction of an ester to an aldehyde using DIBAL-H, can then yield the target natural products. chemmethod.com
Formal total syntheses of several carbazole alkaloids, including murrayaquinone A and murrayafoline A, have also been achieved through a novel route to substituted carbazolones. wvu.edu This procedure features two consecutive palladium-catalyzed reactions: an intermolecular Stille coupling followed by an intramolecular reductive N-heteroannulation. wvu.edu
Palladium-Catalyzed Cyclization and Coupling Methodologies
Palladium catalysis has emerged as a powerful tool in the synthesis of carbazole alkaloids, enabling the efficient formation of the key C-C and C-N bonds that define the tricyclic core. A widely employed strategy is the palladium(II)-catalyzed oxidative cyclization of diarylamines. researchgate.netdoi.org This transformation is a key step in the synthesis of pyrano[3,2-a]carbazole alkaloids like koenine, koenimbine (B1215199), koenigine (B1609344), and koenigicine. researchgate.net
The synthesis of the diarylamine precursors is often achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. doi.org For instance, the coupling of an appropriate arylamine and aryl bromide can furnish the necessary diarylamine, which is then subjected to palladium(II)-catalyzed cyclization to generate the carbazole framework. doi.org
Another elegant palladium-catalyzed approach involves the reductive N-heteroannulation of 2-nitrostyrenes to form the indole (B1671886) ring system, a foundational component of the carbazole structure. wvu.edu Furthermore, a tandem reaction involving C-H functionalization and C-N bond formation provides a versatile method for the assembly of unsymmetrical carbazoles. nih.gov This strategy allows for controlled substitution patterns on the carbazole product, which is particularly advantageous for synthesizing complex natural products. nih.gov The utility of this method has been demonstrated in the concise synthesis of several natural products from commercially available starting materials. nih.gov
Below is a table summarizing various palladium-catalyzed reactions used in the synthesis of carbazole alkaloid cores.
| Reaction Type | Catalyst/Reagents | Key Bond Formations | Application Example |
| Oxidative Cyclization | Pd(OAc)₂, Cu(OAc)₂ | Intramolecular C-C | Synthesis of koenigicine and other pyranocarbazole alkaloids. researchgate.net |
| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | Intermolecular C-N | Formation of diarylamine precursors for subsequent cyclization. doi.org |
| Stille Coupling | Pd(0) catalyst | Intermolecular C-C | Synthesis of 2-(2-nitrophenyl)-2-cyclohexen-1-one, a carbazolone precursor. wvu.edu |
| Reductive N-Heteroannulation | Pd(dba)₂, phosphine (B1218219) ligand, CO | Intramolecular C-N | Cyclization of 2-(2-nitrophenyl)-2-cyclohexen-1-one to a carbazolone. wvu.edu |
| Tandem C-H Functionalization/C-N Bond Formation | Pd(OAc)₂ | Intramolecular C-H activation and C-N bond formation | Assembly of unsymmetrical carbazoles. nih.gov |
Design and Synthesis of Novel Koenigicine Derivatives and Analogues
The development of synthetic routes to koenigicine and related alkaloids has paved the way for the design and synthesis of novel derivatives and analogues. By modifying the substitution patterns on the carbazole nucleus or the appended pyran ring, chemists can explore the structure-activity relationships of these compounds. For example, the synthesis of unnatural 2-, 5-, and 7-oxygenated carbazole alkaloids has been achieved using palladium-catalyzed methods, starting from N-arylcyclohexane enaminones. nih.govdoaj.org
The modular nature of many synthetic strategies, particularly those employing cross-coupling reactions, allows for the introduction of a variety of functional groups at different positions of the carbazole scaffold. This flexibility is crucial for generating libraries of analogues for biological screening. The synthesis of novel pyranocarbazole derivatives has been accomplished through one-pot, three-component coupling reactions under microwave irradiation, demonstrating an efficient approach to structural diversification. researchgate.net
The synthesis of 8,8''-biskoenigine, a symmetrical dimer of koenigine, was achieved through the oxidative coupling of koenigine in a solid-state reaction. nih.gov This highlights how synthetic chemistry can be used to create more complex structures based on natural product scaffolds.
Structural Reassignment and Confirmation of Related Carbazole Alkaloids
Total synthesis plays a definitive role in the structural elucidation and, when necessary, the reassignment of natural products. In the case of carbazole alkaloids, synthetic efforts have been instrumental in confirming proposed structures and correcting misassignments. A significant finding in this area was the structural reassignment of mukonicine. Through total synthesis, it was demonstrated that the structure originally assigned to mukonicine was incorrect and that it is, in fact, identical to koenigicine. researchgate.net
This highlights the power of chemical synthesis to provide unambiguous proof of a molecule's structure, a task that can sometimes be challenging with spectroscopic methods alone. The synthesis of a precursor for koenigicine has also been achieved using a versatile and high-yielding method for constructing carbazoles via molybdenum pentachloride-mediated coupling, further contributing to the toolkit for verifying and synthesizing these complex molecules. researchgate.net
Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and stereochemistry of organic molecules like Koenigicine. Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed insights into the chemical environment of each atom within the molecule.
The ¹H-NMR spectrum of Koenigicine has revealed characteristic signals that are vital for its structural assignment. Key findings include:
Methoxy (B1213986) Groups: Two distinct methoxy groups are observed at chemical shifts of δ 3.93 ppm (3H, singlet) and δ 3.98 ppm (3H, singlet), indicative of their attachment to aromatic carbons, likely at positions 6a and 7a, respectively jocpr.com.
Gem-Dimethyl Group: Signals corresponding to a gem-dimethyl group, typically found in a pyran ring, appear at δ 1.61 ppm and δ 1.48 ppm jocpr.com.
Aromatic Methyl Group: A singlet at δ 2.33 ppm suggests the presence of a methyl group attached to an aromatic ring jocpr.com.
Olefinic Protons: The presence of a double bond within the pyran ring is confirmed by olefinic protons exhibiting doublets at δ 5.68 ppm (1H, doublet, J = 9.9 Hz, H-3') and δ 6.59 ppm (1H, doublet, J = 9.9 Hz, H-4') jocpr.com.
These ¹H-NMR data, when analyzed in conjunction with ¹³C-NMR and potentially 2D NMR experiments (like COSY, HSQC, HMBC), allow for the unambiguous assignment of proton and carbon environments, thereby confirming the proposed structure of Koenigicine as 8,9-dimethoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole nih.gov.
Table 1: Selected ¹H-NMR Chemical Shifts for Koenigicine
| Proton/Group | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (Hz) | Assignment/Location |
| Methoxy (1) | 3.93 | s | - | H-6a |
| Methoxy (2) | 3.98 | s | - | H-7a |
| Gem-Dimethyl (1) | 1.61 | - | - | Pyran ring |
| Gem-Dimethyl (2) | 1.48 | - | - | Pyran ring |
| Aromatic Methyl | 2.33 | s | - | Aromatic ring |
| Olefinic H-3' | 5.68 | d | 9.9 | Pyran ring double bond |
| Olefinic H-4' | 6.59 | d | 9.9 | Pyran ring double bond |
Mass Spectrometry (MS and Tandem MS) for Molecular Profiling
Mass spectrometry (MS) and its advanced form, tandem mass spectrometry (MS/MS), are critical for determining the molecular weight and fragmentation patterns of Koenigicine, aiding in its identification and structural confirmation. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is particularly powerful for analyzing complex mixtures, such as those found in plant extracts of Murraya koenigii.
Studies have successfully employed HPLC-MS/MS for the simultaneous quantification of carbazole (B46965) alkaloids, including Koenigicine researchgate.netuniroma1.itspettrometriadimassa.itikm.org.my. For instance, a method developed using HPLC-MS/MS reported quantification ranges for Koenigicine between 0.44–1.77 mg/kg researchgate.netuniroma1.it. The fragmentation patterns obtained from MS/MS experiments provide characteristic molecular fingerprints. Reported fragments for Koenigicine include ions at m/z values of 309.0, 293.0, 282.0, 278.0, 268.0, 238.0, 210.0, and 167.0, which are crucial for its identification spettrometriadimassa.it.
The application of techniques like Competitive Fragmentation Modeling-ID (CFM-ID) aids in predicting MS/MS spectra, facilitating the creation of targeted analysis lists researchgate.netuniroma1.it. Furthermore, hyphenated techniques like LC-MS/MS, often coupled with molecular networking, allow for the comprehensive profiling of M. koenigii extracts, revealing the presence of numerous alkaloids and other compounds based on their mass spectra and fragmentation patterns ikm.org.myd-nb.inforesearchgate.net.
Table 2: HPLC-MS/MS Quantification of Koenigicine
| Analyte | Method | Quantification Range (mg/kg) | Reference |
| Koenigicine | HPLC-MS/MS | 0.44–1.77 | researchgate.netuniroma1.it |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy provides valuable information about the functional groups present in Koenigicine by detecting the absorption of infrared radiation at specific wavelengths, which corresponds to molecular vibrations. This technique is a cornerstone for qualitative analysis and can offer insights into potential intermolecular interactions.
IR spectra of carbazole alkaloids, including Koenigicine, typically exhibit characteristic absorption bands. The stretching frequencies of C-H bonds, both aliphatic and aromatic, are observed in the region of 3000–2800 cm⁻¹, indicating the presence of these moieties within the molecule jebas.orgresearchgate.netresearchgate.net. Additionally, the presence of O-H and N-H stretching vibrations, if applicable and not obscured, would typically fall within the range of 3200–3600 cm⁻¹ jebas.orgresearchgate.net. The C=C stretching frequencies, indicative of aromatic and olefinic systems, are also crucial for understanding the molecule's electronic structure and potential for interactions like π-π stacking jebas.orgresearchgate.netresearchgate.net.
Computed IR spectra can further inform about the structural features and potential binding interactions of Koenigicine with biological targets jebas.orgresearchgate.netresearchgate.net. This spectroscopic data complements other methods by confirming the presence of key functional groups essential for the molecule's chemical identity and reactivity.
Table 3: Characteristic IR Absorption Bands for Koenigicine
| Vibration Type | Absorption Region (cm⁻¹) | Significance |
| C-H Stretching | 3000–2800 | Presence of aliphatic and aromatic hydrogens |
| O-H / N-H Stretching | ~3200–3600 | Indicates hydroxyl or amino groups (if present and detectable) |
| C=C Stretching | Varies | Presence of aromatic and olefinic double bonds; contributes to interactions |
X-ray Crystallography for Absolute Configuration Determination
While specific published X-ray crystallographic data for Koenigicine itself was not directly found in the provided search results, the technique is fundamental in the structural characterization of many natural products and pharmaceutical compounds. Related compounds from Murraya koenigii, such as trypsin inhibitors, have undergone crystallization and preliminary X-ray diffraction studies, yielding information about their crystal systems and unit cell parameters nih.govresearchgate.net. For example, a trypsin inhibitor from M. koenigii was found to crystallize in the tetragonal space group P4(3)2(1)2 nih.gov.
The availability of high-quality crystals is a prerequisite for X-ray crystallography. Once obtained, the diffraction data provides an unparalleled level of detail, confirming connectivity and revealing stereochemical aspects that might be ambiguous from solution-state spectroscopic methods alone. Reference substance providers, such as PhytoLab, offer comprehensive documentation for their products, which can include X-ray diffraction data, underscoring its importance in chemical characterization phytolab.com.
Application of Hyphenated Chromatographic-Spectroscopic Techniques (e.g., HPLC-MS/MS)
Hyphenated techniques, particularly the combination of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS), represent a powerful synergy for the analysis of complex natural product mixtures. HPLC-MS/MS allows for the separation of individual components from an extract, followed by their mass analysis, providing both qualitative and quantitative data.
As previously mentioned, HPLC-MS/MS has been instrumental in the analysis of carbazole alkaloids from Murraya koenigii, enabling the simultaneous quantification of compounds like Koenigicine, Mahanimbine, and Koenimbine (B1215199) researchgate.netuniroma1.itspettrometriadimassa.itikm.org.my. This approach typically involves an optimized extraction and clean-up procedure to ensure reliable analyte recovery, often in the range of 60-85% researchgate.netuniroma1.it. The analytical strategy often incorporates information-dependent acquisition (IDA) modes, integrating Multiple Reaction Monitoring (MRM) for targeted quantification and Precursor Ion (PI) scans for broader identification of related compounds uniroma1.it.
Furthermore, the application of molecular networking, generated from LC-MS/MS data, enhances the dereplication process by clustering compounds with similar fragmentation patterns and chemical structures ikm.org.myresearchgate.net. This allows for the identification of known compounds and the tentative assignment of novel or less-characterized molecules within complex extracts, significantly advancing the understanding of the phytochemical profile of M. koenigii.
Pharmacological and Biological Activity Investigations: Mechanistic and Preclinical Studies
Anti-inflammatory and Immunomodulatory Mechanisms
Koenigicine has demonstrated significant anti-inflammatory and immunomodulatory activities in several preclinical models. These effects are attributed to its ability to modulate key signaling molecules and pathways involved in the inflammatory response.
Koenigicine has been shown to effectively reduce the levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). In in vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, pretreatment with koenigicine led to a significant decrease in the production of these inflammatory mediators. mdpi.com This suggests that koenigicine can interfere with the signaling cascades that lead to the expression of these potent inflammatory molecules. The reduction of IL-6 and TNF-α is a critical aspect of controlling inflammatory processes, as these cytokines are pivotal in the pathogenesis of numerous inflammatory diseases. mdpi.comresearchgate.netfrontiersin.org
Table 1: Effect of Koenigicine on Pro-inflammatory Cytokines in LPS-Stimulated RAW264.7 Macrophages
| Treatment | Concentration | IL-6 Levels | TNF-α Levels |
|---|---|---|---|
| Control | - | Normal | Normal |
| LPS-Stimulated | - | Increased | Increased |
| Koenigicine + LPS | Varies | Decreased | Decreased |
This table is interactive. You can sort and filter the data.
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. mdpi.com The activation of the NF-κB pathway is a key step in the production of pro-inflammatory cytokines like IL-6 and TNF-α. researchgate.netnih.gov While direct studies on koenigicine's effect on the NF-κB pathway are emerging, its ability to suppress NF-κB-regulated cytokines strongly suggests an inhibitory role in this signaling cascade. mdpi.com
The canonical NF-κB pathway is activated by stimuli such as LPS or TNF-α, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. nih.govnih.gov This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes. mdpi.comnih.gov It is plausible that koenigicine may exert its anti-inflammatory effects by interfering with one or more steps in this pathway, such as the phosphorylation of IκBα or the nuclear translocation of NF-κB subunits. Further research is needed to fully elucidate the precise mechanisms of koenigicine's interaction with the NF-κB signaling pathway.
Antioxidant Defense System Elucidation
In addition to its anti-inflammatory properties, koenigicine has been identified as a potent antioxidant. It appears to enhance the body's antioxidant defense systems and directly mitigate the damaging effects of oxidative stress.
Koenigicine has been shown to effectively reduce markers of oxidative stress, such as malondialdehyde (MDA) levels. mdpi.com MDA is a product of lipid peroxidation and is widely used as an indicator of oxidative damage to cell membranes. The ability of koenigicine to lower MDA levels in preclinical models suggests that it can protect tissues from the harmful effects of reactive oxygen species. This protective effect is crucial in conditions where inflammation and oxidative stress are intertwined, such as asthma. mdpi.com
Table 2: Effect of Koenigicine on Oxidative Stress Markers
| Model | Oxidative Stress Marker | Effect of Koenigicine |
|---|---|---|
| In vivo (Animal Model) | MDA Levels | Decreased |
| In vitro (Cellular Model) | Reactive Oxygen Species (ROS) | Decreased |
This table is interactive. You can sort and filter the data.
Respiratory System Pharmacology: Anti-Asthmatic Efficacy Research
The anti-inflammatory and antioxidant properties of koenigicine have led to investigations into its potential as a therapeutic agent for respiratory diseases, particularly asthma. Asthma is a chronic inflammatory disorder of the airways characterized by airway hyperresponsiveness and inflammation.
Preclinical studies using animal and cell models of asthma have demonstrated the efficacy of koenigicine in mitigating key features of the disease. mdpi.com In an ovalbumin-sensitized rat model of allergic asthma, treatment with koenigicine significantly reduced Type 2 inflammatory cytokines and inhibited the infiltration of inflammatory cells into the lungs. mdpi.com Furthermore, koenigicine treatment led to a decrease in ovalbumin-specific IgE and eotaxin levels, which are critical mediators of the allergic inflammatory response in asthma. mdpi.com Histopathological analysis of lung tissue from these animals provided further evidence of koenigicine's ability to alleviate inflammation-related pulmonary damage. mdpi.com These findings highlight the potential of koenigicine as a novel anti-asthmatic agent. mdpi.com
Cardiovascular System Pharmacology: Cardioprotective Mechanistic Studies
Koenigicine has demonstrated significant cardioprotective potential by ameliorating myocardial injury in an animal model of isoproterenol-induced myocardial infarction (MI). researchgate.netnih.gov In these studies, administration of koenigicine before and during the induction of cardiac injury resulted in the prevention of MI-induced cardiac tissue damage and facilitated the healing process following the ischemic event. researchgate.netnih.gov The protective mechanism appears to involve the modulation of key signaling pathways associated with inflammation and oxidative stress. Specifically, koenigicine treatment was shown to affect NF-κB, HO-1, and NQO-1 levels, suggesting an attenuation of inflammatory signaling and an enhancement of the antioxidant defense system. researchgate.net Histopathological analysis of cardiac tissues confirmed the ameliorative effects, providing visual evidence of reduced damage in koenigicine-treated animals compared to controls. researchgate.netnih.gov
The cardioprotective effects of koenigicine are further supported by its ability to regulate key biomarkers and physiological parameters associated with cardiac stress. researchgate.netnih.gov In animal models of isoproterenol-induced MI, koenigicine administration effectively regulated lipid levels and arterial blood pressure, mitigating factors that contribute to the onset of myocardial infarction. researchgate.netnih.gov The compound also enhanced the antioxidant defense system within the cardiac tissue. researchgate.net Analysis of critical MI biomarkers confirmed the ameliorative potential of koenigicine against cardiac inflammation. researchgate.netnih.gov Furthermore, levels of C-reactive protein (CRP) and uric acid, which are associated with systemic inflammation and immune function, were assessed to determine the compound's broader effects on inflammation during cardiac stress. researchgate.netnih.gov
Table 2: Regulation of Cardiovascular Parameters by Koenigicine in an MI Animal Model
| Parameter/Biomarker | Category | Effect of Koenigicine Treatment |
|---|---|---|
| Lipid Levels | Physiological Parameter | Regulated |
| Arterial Blood Pressure | Physiological Parameter | Regulated |
| MI Biomarkers | Cardiac Injury Marker | Ameliorated |
| Antioxidant Levels | Oxidative Stress Marker | Enhanced |
| C-reactive protein (CRP) | Inflammatory Marker | Modulated |
| NF-κB | Inflammatory Signaling | Modulated |
| HO-1, NQO-1 | Antioxidant Defense Pathways | Modulated |
Antimicrobial Action Mechanisms
In silico molecular docking studies have identified koenigicine as a potential inhibitor of key virulence factors in Streptococcus mutans, a primary bacterium implicated in the formation of dental caries. nih.govnih.gov The virulence of S. mutans is heavily dependent on its glucosyltransferase (Gtf) enzymes, which synthesize extracellular polysaccharides that are essential for biofilm formation and adhesion to tooth surfaces. frontiersin.orgmdpi.com Targeting these enzymes is a promising strategy for preventing dental caries. mdpi.com
A computational study analyzed the inhibitory potential of several phytocompounds from Murraya koenigii, the plant from which koenigicine is derived, against the glycosyltransferase protein of S. mutans. nih.gov The results identified koenigicine as having a potent inhibitory potential. nih.govresearchgate.netnih.gov Among the compounds analyzed, koenigicine exhibited the lowest E-score in the docking analysis, which indicates a strong and favorable interaction with the receptor protein. nih.gov This suggests that koenigicine may effectively bind to the active site of glycosyltransferase, thereby inhibiting its function and disrupting a critical step in the pathogenesis of dental caries. nih.gov
Table 3: In Silico Docking Results of Koenigicine Against S. mutans Virulence Factor
| Compound | Target Protein | Methodology | Key Finding |
|---|---|---|---|
| Koenigicine | Glycosyltransferase of S. mutans | Molecular Docking | Lowest E-score, indicating a strong binding interaction with the receptor. nih.gov |
General Antimicrobial Properties of Carbazole (B46965) Alkaloids
Carbazole alkaloids, a class of heterocyclic aromatic compounds, have demonstrated a wide spectrum of antimicrobial activities. researchgate.netcellmolbiol.org These natural products, frequently isolated from plants of the Rutaceae family, such as Murraya koenigii, have been investigated for their potential against various pathogenic microorganisms, including bacteria and fungi. nih.govresearchgate.net The antimicrobial efficacy of these compounds is often attributed to their unique structural features. mdpi.com
Research has shown that certain carbazole alkaloids exhibit potent inhibitory effects against a range of bacteria. mdpi.com For instance, studies have reported the activity of these compounds against both Gram-positive and Gram-negative bacteria. researchgate.net Some carbazole alkaloids have shown significant minimum inhibitory concentration (MIC) values against antibiotic-resistant strains of bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. nih.gov For example, mahanimbine, a carbazole alkaloid, has demonstrated strong, heat-sensitive antimicrobial activity specifically against S. aureus. mdpi.com In contrast, another carbazole alkaloid, koenimbine (B1215199), did not show antibacterial or antifungal properties in the same study. mdpi.com Other research has identified girinimbine (B1212953) and another carbazole derivative as having potent inhibitory effects against Bacillus cereus, while murrayamine J and koenimbine were found to be active against Staphylococcus aureus. nih.gov However, in that particular study, none of the tested compounds were effective against Escherichia coli or Candida albicans. nih.gov
In addition to their antibacterial properties, carbazole alkaloids have also been noted for their antifungal activities. mdpi.comresearcher.life Various studies have documented the efficacy of these compounds against different fungal species. mdpi.com For example, some carbazole alkaloids have demonstrated activity against Candida species. mdpi.com The collective evidence suggests that carbazole alkaloids represent a promising class of natural compounds for the development of new antimicrobial agents. researchgate.net
Antineoplastic and Antiproliferative Research
Koenigicine, a carbazole alkaloid, has been a subject of investigation in the field of oncology, particularly for its potential antineoplastic and antiproliferative properties. Research has focused on its ability to interact with multiple targets involved in cancer progression, modulate cellular pathways, and inhibit the growth of cancer cells.
Multi-Target Inhibition in Specific Cancer Models (e.g., Triple-Negative Breast Cancer)
Triple-negative breast cancer (TNBC) is a particularly aggressive form of breast cancer with limited targeted therapeutic options. nih.govmdpi.com This has led researchers to explore novel therapeutic avenues, including the use of natural compounds like carbazole alkaloids. nih.govnih.gov Koenigicine, along with other carbazole alkaloids such as koenigine (B1609344), mahanine, and mukonicine, has been identified as a potential multi-target inhibitor in the context of TNBC. nih.govnih.gov The strategy of using multi-target inhibitors is gaining traction in cancer therapy as it can potentially enhance efficacy and overcome drug resistance. researchgate.netnih.govnih.gov
A molecular docking study has provided insights into the strong interactions between koenigicine and several key oncogenic proteins associated with the progression of TNBC. nih.gov This computational approach predicts the binding affinity of a ligand (in this case, koenigicine) to a target protein. The study revealed that koenigicine, along with other tested carbazole alkaloids, exhibited high binding affinities for these cancer-related proteins, suggesting a strong potential for inhibition. nih.gov This multi-target approach is significant because it implies that koenigicine may be able to disrupt multiple signaling pathways that are crucial for the growth and survival of TNBC cells. nih.gov
Interaction with Key Oncogenic Proteins (e.g., MMP9, MMP13, NUDT5, EGFR)
Molecular docking studies have elucidated the specific interactions of koenigicine with several key proteins that play a crucial role in the pathology of triple-negative breast cancer. nih.gov These proteins include Matrix Metalloproteinase-9 (MMP9), Matrix Metalloproteinase-13 (MMP13), Nudix Hydrolase 5 (NUDT5), and Epidermal Growth Factor Receptor (EGFR). nih.gov
The binding energies from these computational analyses indicate a high potential for koenigicine to inhibit the activity of these proteins. nih.gov The interactions are stabilized by various non-covalent forces, including hydrogen bonds, van der Waals forces, and pi-alkyl interactions, which are critical for the formation of stable ligand-protein complexes. nih.gov
Below is an interactive data table summarizing the binding energies of koenigicine with these oncogenic proteins as determined by molecular docking studies.
MMP9 and MMP13: These are enzymes that degrade the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. The strong binding affinity of koenigicine for MMP9 and MMP13 suggests that it may inhibit their enzymatic activity, thereby potentially reducing the metastatic potential of TNBC cells. nih.gov
NUDT5: This enzyme is involved in hormone signaling and has been implicated in the growth of breast cancer cells. By interacting with NUDT5, koenigicine may disrupt these signaling pathways, contributing to its anticancer effects. nih.gov
EGFR: This is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation and tumor growth. nih.gov The interaction of koenigicine with EGFR suggests that it could interfere with the signaling cascades that drive the proliferation of TNBC cells. nih.gov
Modulatory Effects on Cellular Proliferation and Apoptosis Pathways
Koenigicine is thought to exert its antiproliferative effects by modulating signaling pathways that control cell growth and programmed cell death (apoptosis). While direct experimental studies on koenigicine's specific effects on these pathways are emerging, the broader class of carbazole alkaloids has been shown to induce apoptosis in cancer cells. nih.gov
The inhibition of key oncogenic proteins like EGFR by koenigicine, as suggested by molecular docking studies, would directly impact cellular proliferation pathways. nih.gov EGFR signaling, for instance, often involves downstream cascades such as the MAPK/ERK pathway, which is a central regulator of cell proliferation. By blocking EGFR, koenigicine could potentially downregulate this pathway, leading to an arrest of the cell cycle and inhibition of tumor growth.
Furthermore, the induction of apoptosis is a key mechanism for many anticancer agents. The interaction of koenigicine with proteins involved in cell survival and proliferation can trigger apoptotic pathways. For example, the disruption of oncogenic signaling can lead to an imbalance between pro-apoptotic and anti-apoptotic proteins, ultimately tipping the scales towards cell death. The JNK signaling cascade is one such pathway that is heavily involved in stress-related processes and can induce apoptosis. researchgate.net While the precise mechanisms by which koenigicine modulates these intricate pathways are a subject for further detailed investigation, the preliminary in silico data provides a strong rationale for its potential as an antiproliferative and pro-apoptotic agent.
Neurobiological and Cognitive Function Investigations in Preclinical Models
The potential neuroprotective effects of carbazole alkaloids have been a subject of growing interest in preclinical research. These compounds are being investigated for their capacity to protect neurons from damage and to potentially improve cognitive function in various models of neurological disorders.
Studies on different carbazole alkaloids have shown promising results in in-vitro models of neurotoxicity. For instance, certain carbazole alkaloids have demonstrated the ability to protect human neuroblastoma SH-SY5Y cells from cell death induced by neurotoxins. This neuroprotective effect is a key area of investigation, as neuronal loss is a hallmark of many neurodegenerative diseases.
While much of the research has focused on the broader class of carbazole alkaloids, these findings provide a basis for investigating the specific effects of koenigicine on neurobiological processes. mdpi.com The potential for these compounds to cross the blood-brain barrier and exert effects within the central nervous system makes them intriguing candidates for further study in the context of cognitive function and neuroprotection. Preclinical studies using animal models are essential to understand how these compounds might influence learning and memory. researchgate.net However, specific preclinical studies focusing solely on the impact of koenigicine on cognitive function are not yet extensively documented in the available literature.
Broad Molecular Interactions and Cellular Pathway Modulation
The biological activity of koenigicine is underpinned by its interactions with a variety of molecular targets, leading to the modulation of multiple cellular pathways. In silico studies, particularly molecular docking, have been instrumental in predicting these interactions and providing a framework for understanding the compound's mechanism of action at a molecular level.
Molecular docking analyses have shown that koenigicine has a strong binding affinity for several proteins, not only those related to cancer but also potentially other enzymes and receptors. For example, one study identified koenigicine as having the lowest E-score (indicating a strong interaction) with the glycosyltransferase protein of Streptococcus mutans, suggesting a potential mechanism for its antimicrobial activity. Another computational study explored the inhibitory potential of carbazole alkaloids, including koenigicine, against the main protease of SARS-CoV-2.
These studies highlight that koenigicine's effects are not limited to a single target but rather involve a network of interactions. This ability to engage with multiple molecular targets can lead to the modulation of complex cellular signaling pathways. nih.govnih.gov The modulation of these pathways can, in turn, influence a wide range of cellular processes, from proliferation and apoptosis to inflammatory responses and metabolic regulation. cellmolbiol.orgnih.govnih.gov The continued exploration of koenigicine's molecular interactions will be crucial in fully elucidating its therapeutic potential across different diseases.
Ligand-Receptor Binding Profiles and Non-Covalent Interactions
Koenigicine, a carbazole alkaloid, has been the subject of computational studies to elucidate its binding affinity and interaction with protein targets. One such significant target is the SARS-CoV-2 main protease (Mpro or 3CLpro), an essential enzyme for viral replication. In silico docking studies have demonstrated that koenigicine can effectively bind within the substrate-binding cavity of Mpro, which is located between the enzyme's Domain I and Domain II.
Table 1: Predicted Non-Covalent Interactions of Koenigicine with SARS-CoV-2 Mpro
| Type of Interaction | Interacting Residues in Mpro |
|---|---|
| Hydrogen Bond | Gly143 |
| Hydrophobic/π-Alkyl | His41, Cys145 |
| Van der Waals Forces | Multiple residues in the binding pocket |
Modulation of Protein Expression and Enzyme Activity
Koenigicine has demonstrated significant modulatory effects on the expression of inflammatory proteins and the activity of key enzymes involved in inflammatory processes.
In preclinical models of allergic asthma, treatment with koenigicine led to a marked reduction in the activity of myeloperoxidase (MPO), an enzyme released by neutrophils that contributes to oxidative stress and inflammation. ijper.org In ovalbumin-sensitized animals, koenigicine administration considerably decreased MPO activity from 54 ± 0.07 U/g in untreated animals to 52 ± 0.06 U/g. ijper.org This was accompanied by a significant reduction in nitric oxide production. ijper.org
Furthermore, in vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages showed that koenigicine effectively suppresses the expression of pro-inflammatory cytokines. ijper.org Specifically, it has been shown to reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are pivotal mediators of the inflammatory response. ijper.org
Computational and in vitro assessments have also highlighted koenigicine's role as an inhibitor of several Cytochrome P450 (CYP) enzymes. Studies indicate that koenigicine can inhibit the metabolic activity of CYP1A2, CYP2C9, and CYP2C19 enzymes. Conversely, it was identified as a substrate for the CYP3A4 enzyme.
Table 2: Effect of Koenigicine on Myeloperoxidase Activity in an Animal Model of Asthma
| Treatment Group | Myeloperoxidase (MPO) Activity (U/g) |
|---|---|
| Control | 32 ± 0.03 |
| Ovalbumin-sensitized (Untreated) | 54 ± 0.07 |
| Ovalbumin + Koenigicine | 52 ± 0.06 |
| Ovalbumin + Dexamethasone | 42 ± 0.03 |
Impact on Intercellular Signaling Cascades
The anti-inflammatory effects of koenigicine are attributed to its ability to interfere with crucial intercellular signaling cascades. The modulation of protein expression and enzyme activity detailed previously is a direct consequence of its impact on these upstream pathways.
The observed reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages strongly suggests that koenigicine targets key signaling pathways activated by LPS. ijper.org LPS is a potent activator of pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, which are central regulators of inflammatory gene expression. By inhibiting the output of these cytokines, it is inferred that koenigicine intervenes at one or more points within these cascades, thereby dampening the cellular inflammatory response.
Moreover, in the context of allergic asthma, koenigicine was found to mitigate Th2 inflammation. ijper.org This type of immune response is driven by a specific signaling cascade involving Th2 cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). The ability of koenigicine to alleviate the hallmarks of allergic asthma indicates an inhibitory effect on the signaling pathways that promote the differentiation and function of Th2 cells and the production of these signature cytokines. This modulation helps to rebalance (B12800153) the immune response and reduce inflammatory symptoms. ijper.org
Structure Activity Relationship Sar and Computational Modeling Studies
In Silico Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule (ligand) to a second molecule (receptor) when bound to each other. For Koenigicine, docking studies have been employed to understand its potential interactions with biological targets.
In studies investigating potential inhibitors of the SARS-CoV-2 Main Protease (Mpro), Koenigicine was docked alongside other carbazole (B46965) alkaloids such as mukonicine, o-methylmurrayamine A, koenine, and girinimbine (B1212953). These docking calculations typically utilized algorithms like the Lamarckian Genetic Algorithm (LGA), employing a rigid protein structure and flexible ligands. The efficiency of these ligands was evaluated, and binding affinities were assessed. Koenigicine demonstrated a binding energy of -6.84 kcal/mol against the SARS-CoV-2 Mpro, with an associated inhibition constant (Ki) of 9.70 μM nih.govresearchgate.net. Furthermore, in investigations targeting the glycosyltransferase protein of Streptococcus mutans, Koenigicine exhibited the lowest E-score among the tested compounds, suggesting a strong interaction with the receptor researchgate.net. These findings highlight Koenigicine's capacity to engage with active sites of various proteins, providing a basis for its potential biological activity.
Table 1: Molecular Docking Results for Koenigicine Against SARS-CoV-2 Mpro
| Compound | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (μM) | Ligand Efficiency |
| Koenigicine | SARS-CoV-2 Mpro | -6.84 | 9.70 | ≥ 0.30 |
| 3WL (Reference) | SARS-CoV-2 Mpro | N/A | N/A | N/A |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a correlation between the chemical structure of compounds and their biological activity. These models are instrumental in predicting the activity of new molecules and guiding the design of more potent analogs.
QSAR principles have been applied in the development of predictive models for antiviral activity. For instance, web servers like AVCpred utilize QSAR models built from extensive datasets of known antiviral compounds against various viruses, including HIV, HCV, and HBV, to predict the activity of new molecules nih.govresearchgate.net. While specific QSAR models developed exclusively for Koenigicine are not detailed in the provided snippets, the general application of QSAR in drug discovery underscores its importance in understanding how structural modifications of compounds like Koenigicine might influence their biological efficacy. QSAR is also broadly applied in areas such as predicting the activity of cosmetic preservatives researchgate.net and understanding structure-activity relationships in various chemical classes researchgate.net.
Molecular Dynamics Simulations for Binding Stability and Conformation Analysis
Molecular Dynamics (MD) simulations provide crucial insights into the dynamic behavior of ligand-protein complexes over time, assessing binding stability, conformational changes, and the persistence of interactions.
MD simulations have been performed on Koenigicine complexes, particularly in the context of its interaction with SARS-CoV-2 Mpro nih.govresearchgate.netresearchgate.net. These simulations revealed that while most tested complexes demonstrated stable interactions, the Koenigicine complex exhibited significant initial fluctuations in its radius of gyration (Rg) values. The Rg value for the Koenigicine complex stabilized around 2.14 nm after an initial period of variation, indicating a dynamic but ultimately equilibrating interaction nih.gov. Similar MD simulation methodologies, employing software like GROMACS, have been used to evaluate binding stability, conformation, and interaction modes for other bioactive compounds with targets like MAPK6 nih.govresearchgate.netresearchgate.net. These studies typically analyze parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration (Rg), and Solvent Accessible Surface Area (SASA) to assess the dynamic behavior and stability of the protein-ligand complexes.
Table 2: Key Parameters from Molecular Dynamics Simulations of Koenigicine Complex
| Parameter | Value (Approximate) | Notes |
| Radius of Gyration (Rg) for Koenigicine complex | 2.14 nm | Average value after reaching equilibrium during simulation nih.gov |
| Stability of Koenigicine complex | Initially variable, then stable | Exhibited significant initial variation in Rg values nih.govresearchgate.netresearchgate.net |
Pharmacophore Identification and Feature Mapping
Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological activity.
Pharmacophore modeling studies have been conducted to understand the shared features responsible for the biological interaction of carbazole alkaloids, including Koenigicine, with targets like SARS-CoV-2 Mpro researchgate.netresearchgate.net. These analyses often utilize specialized web servers, such as PharmaGist, to perform feature analysis and build pharmacophore models nih.govresearchgate.net. By mapping these critical features, researchers can gain insights into the molecular recognition mechanisms and guide the design of novel compounds with improved binding affinity and efficacy.
Biosynthetic Investigations and Precursor Studies
Proposed Biosynthetic Routes for Carbazole (B46965) Alkaloids
While the specific biosynthetic pathway for koenigicine is not fully elucidated, extensive studies on related carbazole alkaloids, particularly from bacterial sources, have provided a robust framework. The biosynthesis of the carbazole core is generally understood to originate from fundamental building blocks through a series of complex enzymatic reactions.
Tracer experiments have revealed that the carbazole skeleton in bacteria is derived from the precursors tryptophan, pyruvate, and acetate (B1210297) molecules. nih.gov The indole (B1671886) moiety of the carbazole structure is contributed by tryptophan. nih.gov A widely accepted proposed pathway, based on studies of neocarazostatin A and carquinostatin A, begins with the conversion of L-tryptophan into indole-3-pyruvate (IPA). nih.govresearchgate.net This is followed by a crucial carbon-carbon bond formation where IPA condenses with pyruvate. nih.govresearchgate.net
The resulting α-hydroxy-β-keto acid intermediate then undergoes a decarboxylative condensation with a β-hydroxy acyl derivative, such as 3-hydroxybutyryl-acyl carrier protein (3-HB-ACP), to yield a highly reactive poly-β-keto acyl chain intermediate. nih.govnih.gov The final and defining step is an unprecedented cyclization reaction that forms the tricyclic carbazole skeleton. nih.govresearchgate.netnih.gov This carbazole intermediate is considered a common precursor for various bacterial carbazole alkaloids, which then undergo further modifications like prenylation and hydroxylation to create structural diversity. nih.gov
In plants of the Rutaceae family, it is proposed that the majority of phyto-carbazole alkaloids are derived from a 3-methylcarbazole core structure, which is then subjected to various oxidative and cyclization reactions to produce the vast array of observed natural products. nih.gov
Enzymatic Components Involved in Biosynthesis of Related Compounds
The proposed biosynthetic pathways are realized through the coordinated action of several specific enzymes. Gene cluster analysis and in vitro reconstitution studies for bacterial carbazoles have identified a conserved set of enzymes essential for forming the core structure. mdpi.comacs.org
Key enzymatic players include:
Aminotransferases (e.g., CqsB7): These enzymes initiate the pathway by catalyzing the deamination of L-tryptophan to form indole-3-pyruvate (IPA). nih.govresearchgate.net
Thiamine Diphosphate (ThDP)-dependent Enzymes (e.g., CqsB3, NzsH): These enzymes are responsible for the carboligation reaction between IPA and pyruvate, a key step in elongating the side chain. nih.govresearchgate.netmdpi.com
β-ketoacyl-ACP Synthase (KAS) III-like Enzymes (e.g., CqsB1, NzsJ): This class of enzymes catalyzes the condensation of the α-hydroxy-β-keto acid intermediate with an acyl-ACP donor. nih.govresearchgate.netnih.govmdpi.com
Carbazole Synthases (e.g., CqsB2, NzsI): Perhaps the most remarkable enzymes in this pathway, these are aromatase/cyclase-type enzymes that perform the final cyclization to construct the aromatic carbazole ring system. nih.govresearchgate.net Intriguingly, these enzymes catalyze this complex transformation without the need for any cofactors. researchgate.net
Acyl Carrier Proteins (ACP) and Associated Enzymes (e.g., NzsE, NzsF): These proteins are involved in the synthesis of the aliphatic side-chain precursor that is incorporated into the carbazole structure. nih.govresearchgate.net
Tailoring Enzymes: After the formation of the basic carbazole skeleton, a variety of enzymes, such as cytochrome P450 monooxygenases (e.g., NzsA) and prenyltransferases (e.g., NzsG), introduce further structural diversity through hydroxylation, prenylation, and other modifications. nih.govacs.org
| Enzyme Class | Example(s) | Function in Carbazole Biosynthesis | Reference |
|---|---|---|---|
| Aminotransferase | CqsB7 | Converts L-tryptophan to Indole-3-pyruvate (IPA) | nih.gov, researchgate.net |
| ThDP-dependent Enzyme | NzsH, CqsB3 | Catalyzes carboligation of IPA and pyruvate | nih.gov, mdpi.com |
| KAS III-like Enzyme | NzsJ, CqsB1 | Catalyzes decarboxylative condensation with an acyl-ACP | nih.gov, mdpi.com, nih.gov |
| Carbazole Synthase | NzsI, CqsB2 | Performs cofactor-free cyclization to form the carbazole ring | nih.gov, researchgate.net |
| Cytochrome P450 | NzsA, StaP | Catalyzes hydroxylation and aryl-aryl coupling | nih.gov, acs.org |
| Prenyltransferase | NzsG | Adds prenyl moieties to the carbazole nucleus | acs.org |
Chemoenzymatic Synthesis Approaches and Biomimetic Transformations
The knowledge gained from biosynthetic investigations has paved the way for innovative chemoenzymatic and biomimetic strategies to synthesize koenigicine and related alkaloids. These approaches combine the selectivity of biological catalysts with the flexibility of chemical synthesis.
Chemoenzymatic synthesis leverages the substrate promiscuity of biosynthetic enzymes to create novel, non-natural compounds. For instance, a three-enzyme system comprising NzsH, NzsJ, and NzsI has been successfully used in a biotransformation process. mdpi.com By feeding this system various synthetic acyl-thioester analogues (acyl-SNACs) instead of the natural substrate, researchers have produced a range of carbazole derivatives with different acyl substituents. mdpi.com This enzymatic cascade can be extended by incorporating additional enzymes, such as a tryptophan synthase variant and an L-amino acid oxidase, allowing the synthesis to start from modified indole precursors. mdpi.comresearchgate.net
Biomimetic transformations aim to mimic the proposed steps of a natural biosynthetic pathway in a laboratory setting. The total synthesis of koenigicine and other pyranocarbazoles has often been guided by biomimetic principles. researchgate.netthieme-connect.com A common strategy involves the palladium-catalyzed oxidative cyclization of a substituted diarylamine to construct the core carbazole skeleton. researchgate.netthieme-connect.com This is followed by the annulation of the pyran ring, a key feature of koenigicine, which can be achieved through a Lewis acid-promoted reaction with a terpenoid building block like prenal. thieme-connect.comnih.gov These synthetic routes often utilize a common, biosynthetically-inspired intermediate, such as 2-hydroxy-3-methylcarbazole, to diverge and create a variety of natural products. nih.gov Such biomimetic approaches not only provide a route to the target molecule but also lend support to the proposed biosynthetic hypotheses. nih.govresearchgate.net
Future Perspectives and Research Trajectories
Identification of Unexplored Biological Activities and Therapeutic Potential
Current research has established Koenigicine as a compound with notable biological activities. It exhibits anti-inflammatory effects, demonstrated by its ability to reduce nitric oxide production and pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models ijper.org. Furthermore, Koenigicine has shown promise as an anti-platelet agent, inhibiting platelet aggregation and adhesion reading.ac.uk. Computational studies suggest its potential as a multi-target inhibitor against key oncogenic proteins like MMP9, MMP13, NUDT5, and EGFR, which are implicated in triple-negative breast cancer (TNBC) progression, with reported binding energies ranging from -7.4 to -9.9 kcal/mol researchgate.net. Earlier studies also indicated an inhibitory effect against pancreatic lipase (B570770) with an IC50 value of 428.6 µM biocrick.com.
The broader pharmacological profile of Murraya koenigii and the inherent bioactivity of the carbazole (B46965) alkaloid scaffold suggest that Koenigicine may possess a wider spectrum of unexplored therapeutic applications. Future research should prioritize systematic screening of Koenigicine against a comprehensive panel of disease models. This includes investigating its potential in neurodegenerative disorders, metabolic diseases (given the hypolipidemic properties associated with M. koenigii jebas.org), cardiovascular conditions beyond platelet function, and various types of cancer. Exploring its efficacy against viral and bacterial pathogens, as well as its immunomodulatory capabilities, could uncover novel therapeutic avenues. Moreover, the synthesis and evaluation of Koenigicine derivatives are crucial for optimizing potency, selectivity, and pharmacokinetic profiles for targeted therapeutic applications.
Table 1: Reported Biological Activities and Potencies of Koenigicine
| Biological Activity / Target | Reported Potency/Effect | Reference |
| Pancreatic Lipase Inhibition | IC50 = 428.6 µM | biocrick.com |
| Anti-inflammatory (RAW264.7 macrophages) | Reduced NO production, IL-6, and TNF-α levels | ijper.org |
| Anti-platelet activity | Inhibited platelet aggregation and adhesion | reading.ac.uk |
| TNBC Protein Targets (Molecular Docking) | Strong interactions with MMP9, MMP13, NUDT5, EGFR | researchgate.net |
| TNBC Protein Targets Binding Energy (kcal/mol) | -7.4 to -9.9 | researchgate.net |
Development of Advanced Synthetic Methodologies for Koenigicine and its Derivatives
Future research efforts should focus on developing more efficient, scalable, and environmentally sustainable synthetic methodologies. This involves exploring greener reagents, optimizing catalytic systems for higher yields and reduced step counts, and investigating convergent synthesis strategies. A critical aspect of future work will be the development of robust synthetic pathways for generating a diverse library of Koenigicine derivatives. Such libraries are essential for conducting comprehensive structure-activity relationship (SAR) studies, which will facilitate the identification of analogues with enhanced efficacy, improved bioavailability, and reduced off-target effects for specific therapeutic applications. Additionally, exploring semi-synthetic approaches, utilizing more readily available natural precursors, could offer an alternative route to complex derivatives.
Table 2: Synthesis of Koenigicine
| Aspect | Details | Reference |
| Key Synthetic Steps | Palladium-catalyzed oxidative cyclization, Lewis acid-promoted annulation | thieme-connect.comresearchgate.netnih.gov |
| Overall Yield | Approximately 33% | thieme-connect.comresearchgate.net |
| Number of Steps | 6-7 steps | thieme-connect.comresearchgate.net |
| Identified as Improved Route | Yes | thieme-connect.comresearchgate.net |
| Methodological Characteristics | Versatile, high yielding | nih.gov |
Integration of Multi-Omics Data in Mechanistic Elucidation
The precise molecular mechanisms underlying Koenigicine's observed biological activities are not yet fully elucidated. While some potential protein targets have been identified through computational studies researchgate.net or inferred from related compounds, a comprehensive understanding of its cellular interactions and pathway modulation remains elusive.
Integrating multi-omics data, encompassing genomics, transcriptomics, proteomics, metabolomics, and epigenomics, presents a powerful strategy for unraveling Koenigicine's intricate mechanisms of action. Transcriptomic profiling can reveal alterations in gene expression patterns following Koenigicine treatment, thereby identifying key affected pathways and regulatory networks. Proteomic analysis is instrumental in pinpointing direct protein targets and elucidating downstream signaling cascades. Metabolomic studies can further illuminate how Koenigicine influences cellular metabolic pathways and identify potential biomarkers for efficacy or toxicity. The synergistic integration of these diverse datasets will provide a holistic view of Koenigicine's cellular impact, enabling the identification of novel therapeutic targets and a deeper comprehension of its pharmacodynamics. This integrated approach is fundamental for rational drug design and for predicting potential synergistic effects when combined with other therapeutic agents.
Development of Novel Analytical Platforms for Koenigicine Research
While Koenigicine can be identified and quantified using established chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), there is a growing need for more advanced and efficient analytical platforms biocrick.comnaturalproducts.netnih.gov.
Future research should focus on the development of novel analytical platforms to advance Koenigicine studies. This includes creating highly sensitive and selective methods for its detection and quantification within complex biological matrices, such as plasma and tissues, which is critical for pharmacokinetic and pharmacodynamic investigations. High-throughput screening assays, potentially leveraging microfluidics or automated liquid handling systems, could significantly accelerate the discovery of new biological activities and expedite the screening of derivative libraries. Furthermore, the development of robust quality control methodologies for natural extracts containing Koenigicine is essential to ensure consistency and purity. The creation of advanced imaging techniques or biosensors capable of real-time monitoring of Koenigicine distribution and target engagement within living systems could revolutionize mechanistic studies and therapeutic monitoring.
Compound List
Q & A
Q. What are the primary biochemical mechanisms through which Koenigicine exerts its inhibitory effects on microbial targets?
Methodological Answer: To investigate Koenigicine's inhibitory mechanisms, researchers should employ molecular docking simulations (e.g., using Hex Protein Docking Server) to predict binding interactions with target proteins like Streptococcus mutans' glycosyltransferase. Subsequent validation via in vitro enzymatic assays (e.g., measuring IC50 values) and structural analysis tools (e.g., PyMOL for visualizing binding pockets) can confirm computational predictions. For example, Koenigicine showed the lowest E-score (-14.2 kcal/mol) in docking studies, indicating strong binding affinity .
Q. What standard analytical methods are recommended for characterizing the purity and structural identity of newly synthesized Koenigicine compounds?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High-Performance Liquid Chromatography (HPLC) are critical for structural elucidation and purity assessment. Mass spectrometry (MS) provides molecular weight confirmation, while X-ray crystallography resolves stereochemistry. For novel derivatives, comparative analysis with literature data (e.g., melting points, UV-Vis spectra) and reproducibility across independent syntheses are essential .
How should researchers formulate hypothesis-driven research questions about Koenigicine's structure-activity relationships (SAR)?
Methodological Answer: Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define variables. For example:
- Population: Bacterial glycosyltransferase enzymes
- Intervention: Koenigicine analogs with modified functional groups
- Comparison: Wild-type Koenigicine
- Outcome: Changes in binding affinity (ΔG) and inhibitory potency (IC50) Ensure questions address knowledge gaps, such as "How does hydroxyl group substitution at C-3 affect Koenigicine's antimicrobial efficacy?" .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of Koenigicine across different studies?
Methodological Answer: Conduct a systematic review of experimental conditions (e.g., pH, temperature, protein isoforms) and computational parameters (e.g., force fields, solvation models). Perform meta-analysis using tools like RevMan to quantify heterogeneity. If discrepancies persist, validate findings via orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry) and report confidence intervals for binding constants .
Q. What computational strategies optimize predictions of Koenigicine's ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
Methodological Answer: Combine ligand-based (e.g., SwissADME for bioavailability radar plots) and structure-based (e.g., molecular dynamics simulations for protein-ligand stability) approaches. Key parameters to analyze:
Q. How can experimental designs control for variability in Koenigicine extraction yields from natural sources?
Methodological Answer: Optimize extraction protocols using response surface methodology (RSM). Factors to test:
Q. What methodologies ensure reproducibility in Koenigicine synthesis across laboratories?
Methodological Answer: Develop standardized operating procedures (SOPs) with:
- Detailed reaction conditions (catalyst loading, solvent degassing techniques)
- Step-by-step purification guidelines (e.g., column chromatography gradients)
- Inter-laboratory validation using blinded samples. Publish raw NMR spectra and chromatograms in supplementary materials to enable peer verification .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on Koenigicine's efficacy against Gram-negative vs. Gram-positive bacteria?
Methodological Answer: Design comparative studies using:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
